Gibberellin A9 methyl ester

Vue d'ensemble

Description

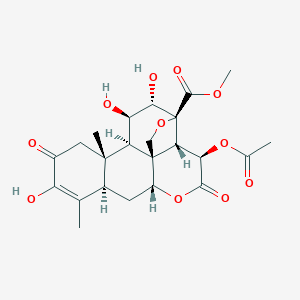

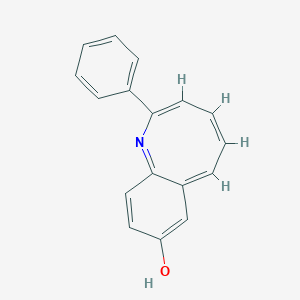

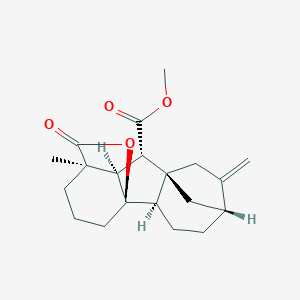

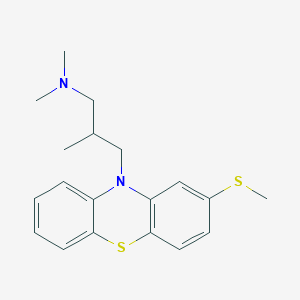

Gibberellin A9 Methyl Ester is a derivative of the plant hormone Gibberellin which regulates growth and various developmental processes . It is a gibberellin ester, a lactone, and a methyl ester . Its empirical formula is C20H26O4 .

Synthesis Analysis

The synthesis of Gibberellin A9 methyl ester involves several steps. An oxidative cleavage of a double bond using KMnO4 gives an aldehyde intermediate. This is followed by a Wittig one-carbon homologation and an ene reaction to close a six-membered ring. The team then used an ozonolysis and an intramolecular aldol condensation to construct the target’s trans-hydrindane .Molecular Structure Analysis

The molecular formula of Gibberellin A9 methyl ester is C20H26O4 . It has a molecular weight of 330.42 . The structure of Gibberellin A9 methyl ester is complex, with several rings and functional groups .Chemical Reactions Analysis

Gibberellin A9 methyl ester undergoes several chemical reactions during its synthesis. Key steps in the total synthesis include an oxidative cleavage of a double bond using KMnO4, a Wittig one-carbon homologation, an ene reaction to close a six-membered ring, an ozonolysis, and an intramolecular aldol condensation .Applications De Recherche Scientifique

Plant Growth Regulation

Summary of the Application

Gibberellin A9 methyl ester (GA9-me) is known to have a profound effect on plant growth and development . It’s particularly noted for its role in growth recovery in dwarf mutants and induction of bolting and flowering in some rosette species .

Methods of Application

The exact methods of application can vary, but typically, GA9-me is applied exogenously to the plant tissue. For example, in one study, [3H]GA9 was applied exogenously and was rapidly converted to [3H]GA9-me in the prothallial tissue .

Results or Outcomes

The results of applying GA9-me can include overgrowth of the seedling and sterility . In the study mentioned above, GA9-me was confirmed as an antheridiogen and an inhibitor of archegonium formation .

Induction of Spore Germination

Summary of the Application

GA9-me has been used in research to induce spore germination .

Methods of Application

In the study referenced, tritiated GA4 Me and GA20 Me were prepared and used as radioactive tracers . The gibberellin methyl esters were then removed from the medium after a 24-hour treatment .

Results or Outcomes

The activity of GA4 Me was found to be more than 100-fold that of GA20 Me for the induction of spore germination .

Regulating Formation of Reproductive Organs in Lygodium japonicum

Summary of the Application

Gibberellin A9 methyl ester has been identified as a natural substance that regulates the formation of reproductive organs in Lygodium japonicum .

Methods of Application

In the referenced study, prothallia of Lygodium japonicum were aseptically cultured under white light in a mineral solution . The culture medium was then fractionated and subjected to preparative thin-layer chromatography .

Results or Outcomes

The study confirmed the presence of gibberellin A9 methyl ester as an antheridiogen and an inhibitor of archegonium formation . Exogenously applied [3H]GA9 was rapidly converted to [3H]GA9-me in the prothallial tissue .

Synthesis of Gibberellins A20 and A9

Summary of the Application

Methyl gibberellate has been converted via the methyl ester of 3-epigibberellin A1 into the 3β-chloro- and 3β,13-dichloro-derivatives . This process is used in the synthesis of gibberellins A20 and A9 .

Methods of Application

The process involves using triphenylphosphine and carbon tetrachloride . Hydrogenolysis of the chlorides with tributyltin hydride then affords gibberellins A20 and A9 as their methyl esters .

Results or Outcomes

The result of this process is the successful synthesis of gibberellins A20 and A9 as their methyl esters .

Use in Biochemical Research

Summary of the Application

Gibberellin A9 methyl ester is often used in biochemical research due to its role in plant growth and development .

Methods of Application

The compound is typically used in laboratory settings. It can be applied to plant tissues or used in various biochemical assays .

Results or Outcomes

The outcomes of such research can vary widely, but they often contribute to our understanding of plant biology and the role of gibberellins .

Synthesis of Other Gibberellins

Summary of the Application

Methyl gibberellate has been converted via the methyl ester of 3-epigibberellin A1 into the 3β-chloro- and 3β,13-dichloro-derivatives . This process is used in the synthesis of other gibberellins, such as gibberellins A20 and A9 .

Propriétés

IUPAC Name |

methyl (1R,2R,5R,8R,9S,10R,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-11-9-19-10-12(11)5-6-13(19)20-8-4-7-18(2,17(22)24-20)15(20)14(19)16(21)23-3/h12-15H,1,4-10H2,2-3H3/t12-,13-,14-,15-,18-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRMJALKMNRHGF-WARWBDHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)OC)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)OC)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555159 | |

| Record name | Methyl (4aR,4bR,7R,9aR,10S,10aR)-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gibberellin A9 methyl ester | |

CAS RN |

2112-08-5 | |

| Record name | Methyl (4aR,4bR,7R,9aR,10S,10aR)-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B162258.png)